

Application Notes: Erythrosine B for Cell Viability Assay

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Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12436732

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Introduction

Erythrosine B is a cherry pink, water-soluble dye that serves as a reliable and safer alternative to traditional viability stains like Trypan Blue for determining cell viability.^{[1][2]} This dye exclusion assay is based on the principle that viable cells with intact cell membranes will exclude the dye, while non-viable cells with compromised membranes will take it up and appear stained.^{[1][3][4]} **Erythrosine B** offers several advantages, including lower cytotoxicity, allowing for longer incubation times without affecting cell health, and reduced interference from serum proteins, leading to more accurate and reliable results. These characteristics make **Erythrosine B** an excellent choice for routine cell culture monitoring, assessing cell health in response to drug candidates, and other applications requiring precise cell viability measurements.

Principle of the Method

The **Erythrosine B** cell viability assay operates on the principle of dye exclusion. The chemical structure of **Erythrosine B** prevents it from crossing the intact and functional cell membrane of live cells. Therefore, viable cells remain unstained. In contrast, cells that have lost membrane integrity, a hallmark of cell death, are unable to exclude the dye. **Erythrosine B** enters these non-viable cells and binds to intracellular proteins, staining the cells a distinct pink or red color. By examining a cell suspension treated with **Erythrosine B** under a microscope, researchers

can differentiate and count the live (unstained) and dead (stained) cells, thereby calculating the percentage of viable cells in the population.

Data Presentation

The following table provides an example of quantitative data obtained from an **Erythrosine B** cell viability assay performed on Chinese Hamster Ovary (CHO) cells. Different ratios of live and heat-killed (non-viable) CHO cell populations were mixed to demonstrate the assay's ability to accurately reflect varying levels of cell viability. The cell counts were performed using a standard hemocytometer.

Sample Description	Live Cell Count (Unstained)	Dead Cell Count (Stained)	Total Cell Count	% Viability
100% Live Cell Population	185	5	190	97.4%
75% Live / 25% Dead Mix	140	45	185	75.7%
50% Live / 50% Dead Mix	95	90	185	51.4%
25% Live / 75% Dead Mix	48	142	190	25.3%
100% Dead Cell Population	8	180	188	4.3%

Experimental Protocols

Preparation of 0.1% (w/v) Erythrosine B Staining Solution

Materials:

- **Erythrosine B** powder

- Phosphate-Buffered Saline (PBS), sterile
- 0.22 µm syringe filter
- Sterile container for storage

Procedure:

- Weigh out 100 mg of **Erythrosine B** powder.
- Dissolve the powder in 100 mL of sterile PBS to achieve a 0.1% (w/v) solution.
- Mix thoroughly until the dye is completely dissolved. Gentle warming may be used to aid dissolution.
- Sterile-filter the solution using a 0.22 µm syringe filter to remove any particulate matter and ensure sterility.
- Store the staining solution in a sterile, light-protected container at 2-8°C.

Cell Viability Assay Protocol (using a Hemocytometer)

Materials:

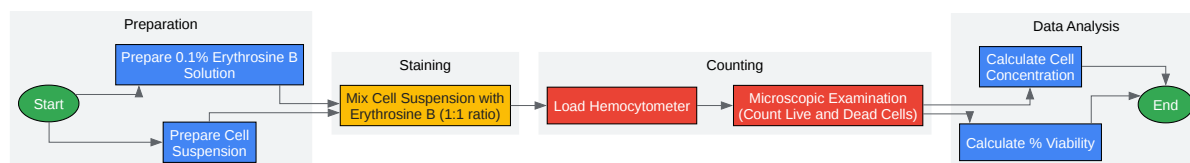
- Cell suspension to be counted
- 0.1% **Erythrosine B** staining solution
- Microcentrifuge tubes
- Micropipettes and sterile tips
- Hemocytometer with coverslip
- Microscope
- Tally counter (optional)

Procedure:

- Prepare the Cell Suspension:
 - For adherent cells, detach them from the culture vessel using standard trypsinization methods and resuspend in a known volume of culture medium.
 - For suspension cells, gently mix the culture to ensure a homogenous suspension.
 - It is recommended to have a cell concentration in the range of 1×10^5 to 2×10^6 cells/mL for accurate counting. Dilute the cell suspension with PBS or culture medium if necessary.
- Stain the Cells:
 - In a microcentrifuge tube, mix the cell suspension with the 0.1% **Erythrosine B** solution. A 1:1 ratio is commonly used (e.g., 20 μ L of cell suspension and 20 μ L of **Erythrosine B** solution). Mix gently by pipetting up and down.
 - Incubation is not strictly required, as the staining of non-viable cells is rapid.
- Load the Hemocytometer:
 - Ensure the hemocytometer and its coverslip are clean and dry.
 - Carefully place the coverslip over the counting chambers of the hemocytometer.
 - Pipette 10-15 μ L of the cell-stain mixture into the V-shaped groove of one of the counting chambers. Allow capillary action to draw the suspension into the chamber. Avoid overfilling or underfilling.
 - Repeat for the second chamber if desired for duplicate counting.
- Count the Cells:
 - Place the loaded hemocytometer on the microscope stage.
 - Using a 10x objective, focus on the grid lines of the hemocytometer.

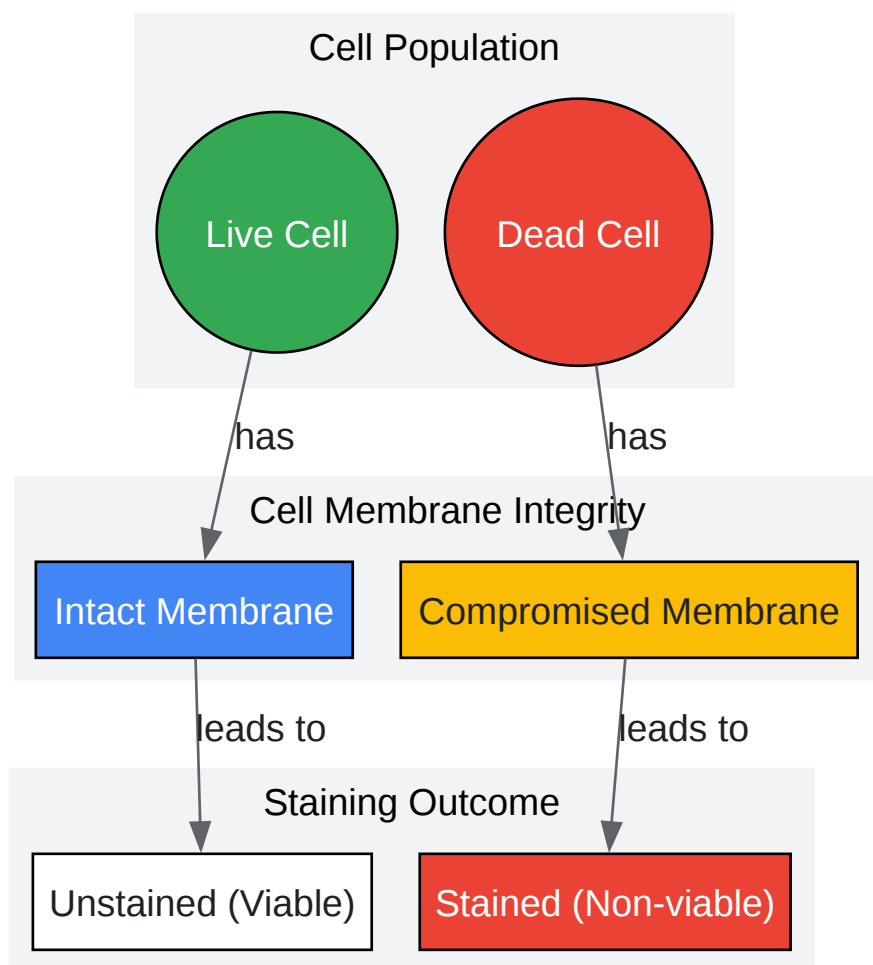
- Systematically count the number of live (unstained, bright) and dead (pink/red-stained) cells in the four large corner squares and the central large square of the grid.
- To avoid counting cells twice, establish a consistent counting rule (e.g., count cells touching the top and left lines of a square, but not those touching the bottom and right lines).
- Calculate Cell Viability and Concentration:
 - Calculate Percent Viability:
 - $\% \text{ Viability} = (\text{Number of live cells} / \text{Total number of cells (live + dead)}) \times 100$
 - Calculate Cell Concentration (cells/mL):
 - $\text{Cell Concentration} = (\text{Average number of live cells per large square}) \times (\text{Dilution factor}) \times 10^4$
 - The dilution factor is typically 2 when using a 1:1 ratio of cell suspension to **Erythrosine B** solution.
 - The factor of 10^4 converts the volume of one large square (0.1 mm^3 or 10^{-4} cm^3) to 1 mL.

Visualizations



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Caption: Experimental workflow for the **Erythrosine B** cell viability assay.



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Caption: Principle of **Erythrosine B** dye exclusion for cell viability.

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